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Introduction

Vimseltinib, marketed under the brand name Romvimza, is a potent and highly selective small
molecule kinase inhibitor developed to target the colony-stimulating factor 1 receptor (CSF1R).
[1][2] As a type Il receptor tyrosine kinase, CSF1R is pivotal for the survival, proliferation, and
differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1]
Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer,
inflammatory disorders, and neurodegenerative diseases.[1] Vimseltinib is specifically indicated
for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a
rare and locally aggressive neoplasm, for whom surgical resection is not a viable option.[2][3]
This document provides a comprehensive technical overview of vimseltinib's molecular
structure, properties, mechanism of action, and the experimental protocols used to characterize
its activity.

Molecular Structure and Physicochemical
Properties

Vimseltinib is an orally bioavailable compound with a distinct chemical structure that facilitates
its high selectivity and potent inhibitory activity against CSF1R.[4]
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Property Value Source
Chemical Formula C23H25N702 [1][5]
Molecular Weight 431.5 g/mol [1][6]

3-methyl-5-[6-methyl-5-[2-(1-

methylpyrazol-4-yl)pyridin-4-
IUPAC Name Yipyrazo-4-yDpy 7]

ylloxypyridin-2-yl]-2-(propan-2-

ylamino)pyrimidin-4-one

CAS Number 1628606-05-2 [5][6]

Synonyms DCC-3014, DP-6865 [1][5]

CN1C=C(C2=CC(OC3=CC=C(
SMILES C4=CN=C(NC(C)C)N(C4=0)C  [5][6]
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Pharmacology
Mechanism of Action

Vimseltinib functions as a "switch-control” inhibitor of CSF1R.[2][8] Unlike traditional kinase
inhibitors that compete with ATP, vimseltinib binds to a unique regulatory region of the receptor.
[2] This interaction stabilizes CSF1R in an inactive conformation, thereby preventing its
autophosphorylation and the subsequent activation of downstream signaling pathways upon
binding of its ligands, CSF1 and interleukin-34 (IL-34).[1][4]

By inhibiting CSF1R, vimseltinib blocks the recruitment and activity of CSF1R-dependent cells,
most notably tumor-associated macrophages (TAMs), within the tumor microenvironment.[9]
TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing
anti-tumor immune responses.[9] The inhibition of TAMs by vimseltinib can therefore enhance
T-cell infiltration and anti-tumor immunity.[4]
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Caption: Vimseltinib inhibits CSF1R autophosphorylation, blocking downstream signaling.
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Pharmacodynamics

Vimseltinib demonstrates high selectivity for CSF1R, with a more than 500-fold greater
selectivity for CSF1R compared to its closest off-target kinase.[1] This high selectivity is
believed to contribute to a more favorable safety profile, particularly a lower risk of
hepatotoxicity compared to less selective CSF1R inhibitors like pexidartinib.[1]

Target/Assay IC50 (nM) Source
CSF1R 3.7 [5](6]
KIT 476 [5][6]
PDGFRa 436 [5][6]
PDGFRp 2,300 [5]1[6]
FLT3 >3,300 [5][6]
M-NFS-60 cell proliferation 18 [51[6]

CSF1-induced CSF1R
autophosphorylation (THP-1 27 [5][6]

cells)

CSF1- and RANKL-induced

. - 9.3 [5][6]
osteoclast differentiation

Pharmacokinetics

Pharmacokinetic parameters for vimseltinib have been determined following both single and
multiple oral doses.
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) Value (Steady
Parameter Value (Single Dose) Source
State)

Cmax 283 ng/mL 747 ng/mL [1]
AUC (0-inf or 0-24h) 46,900 ng-h/mL 13,400 ng-h/mL [1]
Tmax (median) 1 hour Not specified [1]
Volume of Distribution B

0L Not specified [1]
(vd)
Plasma Protein

96.5% Not specified [1]

Binding

Metabolism is primarily through oxidation, N-demethylation, and N-dealkylation, and is not
expected to heavily involve CYP450 enzymes.[1] Absorption is not significantly affected by
high-fat meals.[1]

Key Experimental Methodologies
In Vitro CSF1R Autophosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of vimseltinib on its primary
target.

e Cell Line: THP-1 human monocytic cells, which endogenously express CSF1R.
e Protocol:

o Cell Culture: THP-1 cells are cultured in appropriate media and serum-starved overnight to
reduce baseline receptor phosphorylation.

o Treatment: Cells are pre-incubated with varying concentrations of vimseltinib or a vehicle
control for a specified period (e.g., 1-2 hours).

o Stimulation: Cells are stimulated with recombinant human CSF1 for a short duration (e.g.,
5-15 minutes) to induce CSF1R autophosphorylation.
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o Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to
preserve the phosphorylation state of proteins.

o Analysis: Cell lysates are analyzed by Western blot or ELISA. A primary antibody specific
to phosphorylated CSF1R (p-CSF1R) is used to detect the level of autophosphorylation.
Total CSF1R levels are also measured as a loading control.

o Quantification: The intensity of the p-CSF1R signal is quantified and normalized to total
CSF1R. The IC50 value is calculated by plotting the percentage of inhibition against the
log concentration of vimseltinib.[5]
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Caption: Workflow for CSF1R autophosphorylation assay in THP-1 cells.

Cell Proliferation Assay

This assay measures the effect of vimseltinib on the growth of CSF1R-dependent cells.
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e Cell Line: M-NFS-60 murine leukemia cells, whose proliferation is dependent on CSF1R
signaling.[5]

e Protocol:

o Cell Seeding: M-NFS-60 cells are seeded into 96-well plates at a low density in growth
medium.

o Treatment: Cells are treated with a range of vimseltinib concentrations or a vehicle control.

o Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72
hours).

o Viability Assessment: Cell proliferation is measured using a viability reagent such as
CellTiter-Glo® (which measures ATP) or by staining with a fluorescent dye like calcein AM.

o Data Analysis: The signal (luminescence or fluorescence) is read using a plate reader. The
IC50 value is determined by plotting the percentage of growth inhibition against the log
concentration of the compound.

Phase 3 MOTION Clinical Trial (NCT05059262)

This pivotal study was designed to evaluate the efficacy and safety of vimseltinib in patients
with TGCT not amenable to surgery.[8][10]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

» Patient Population: Adult patients (=18 years) with a confirmed diagnosis of symptomatic
TGCT for whom surgical resection could lead to worsening functional limitation or severe
morbidity.[12][13] Previous therapy with CSF1R inhibitors was an exclusion criterion.[12]

» Methodology: The study consisted of two parts.[14]

o Part 1 (Double-Blind): Approximately 123 patients were randomized in a 2:1 ratio to
receive either vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.
[8][10]
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o Part 2 (Open-Label): After 24 weeks, patients from the placebo group could cross over to
receive vimseltinib. All participants in this phase received open-label vimseltinib.[12]

e Primary Endpoint: The primary outcome was the objective response rate (ORR) at week 25,
assessed by independent radiological review using the Response Evaluation Criteria in Solid
Tumors, version 1.1 (RECIST v1.1).[10][13]

e Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of
motion, pain, stiffness, and patient-reported outcomes.[13][15]

Clinical Efficacy

The Phase 3 MOTION trial demonstrated the significant efficacy of vimseltinib in the target
population.

Endpoint (at Vimseltinib

Placebo (n=40) p-value Source
Week 25) (n=83)
Objective
Response Rate 40% (95% Cl, 0% (95% Cl,
<0.0001 [15]

(ORR) per 29%-51%) 0%-9%)
RECIST v1.1
Objective
Response Rate

67% (95% ClI, 0% (95% ClI,
(ORR) per Tumor <0.0001 [15]

56%-77%) 0%-9%)

Volume Score
(TVS)

These results highlight a statistically significant and clinically meaningful reduction in tumor size
for patients treated with vimseltinib compared to placebo.[10]

Conclusion

Vimseltinib is a highly selective and potent switch-control inhibitor of CSF1R. Its well-defined
mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a
robust Phase 3 trial establish it as a valuable targeted therapy for patients with tenosynovial
giant cell tumor. The data presented in this guide underscore the molecular and
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pharmacological basis for its therapeutic benefit and provide a framework for its continued
investigation and clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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